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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240 Get Quote

A Spectroscopic Journey: From Vanillin to 2-
Methoxy-5-(2-nitrovinyl)phenol
A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the transformation of readily available starting

materials into more complex molecules with potential biological activity is a cornerstone of drug

discovery and development. This guide provides an in-depth spectroscopic comparison of 2-
Methoxy-5-(2-nitrovinyl)phenol, a derivative of vanillin, and its precursors: vanillin and

nitromethane. By examining the changes in Fourier-Transform Infrared (FT-IR), ¹H Nuclear

Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectra, we

can meticulously track the chemical conversion and confirm the structure of the final product.

This guide is intended for researchers, scientists, and professionals in drug development who

rely on spectroscopic techniques for structural elucidation and reaction monitoring.

The Synthetic Pathway: A Henry Condensation
The synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol from vanillin and nitromethane is a classic

example of a Henry condensation, also known as a nitroaldol reaction. This reaction involves

the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, the

aldehyde group of vanillin reacts with the acidic proton of nitromethane. The subsequent

dehydration of the intermediate nitroaldol yields the final product, a conjugated nitroalkene.
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Caption: Synthetic route from vanillin and nitromethane to 2-Methoxy-5-(2-nitrovinyl)phenol.

Spectroscopic Comparison: Unveiling the
Transformation
The structural changes from the precursors to the product are clearly reflected in their

respective spectra. The following sections provide a detailed comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. The key transformations

to observe are the disappearance of the aldehyde C-H and C=O stretches from vanillin and the

appearance of C=C and N-O stretches in the product.
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Functional Group Vanillin (Precursor)
Nitromethane

(Precursor)

2-Methoxy-5-(2-

nitrovinyl)phenol

(Product)

O-H Stretch

(Phenolic)

~3200-3400 cm⁻¹

(broad)
-

~3200-3400 cm⁻¹

(broad)

C-H Stretch

(Aldehyde)

~2850 and ~2750

cm⁻¹
- Absent

C=O Stretch

(Aldehyde)
~1665 cm⁻¹ - Absent

C=C Stretch

(Aromatic)
~1580-1600 cm⁻¹ - ~1580-1600 cm⁻¹

C=C Stretch (Vinylic) - - ~1620 cm⁻¹

N-O Stretch (Nitro) -

~1550 cm⁻¹

(asymmetric) ~1375

cm⁻¹ (symmetric)

~1510 cm⁻¹

(asymmetric) ~1340

cm⁻¹ (symmetric)

C-O Stretch (Methoxy)
~1270 cm⁻¹ and

~1150 cm⁻¹
-

~1270 cm⁻¹ and

~1150 cm⁻¹

The FT-IR spectrum of vanillin prominently displays a strong absorption around 1665 cm⁻¹

corresponding to the aldehyde carbonyl group, and two weaker bands around 2850 cm⁻¹ and

2750 cm⁻¹ for the aldehyde C-H stretch.[1] In the product, these characteristic aldehyde peaks

are absent. Instead, a new peak appears around 1620 cm⁻¹, indicative of the newly formed

carbon-carbon double bond of the nitrovinyl group.[2] The strong asymmetric and symmetric

stretching vibrations of the nitro group in the product are observed around 1510 cm⁻¹ and 1340

cm⁻¹, respectively, shifted from their positions in nitromethane due to conjugation with the vinyl

group and the aromatic ring.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons

in a molecule. The most significant changes occur in the downfield region of the spectrum.
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Proton Type Vanillin (Precursor)
Nitromethane

(Precursor)

2-Methoxy-5-(2-

nitrovinyl)phenol

(Product)

Phenolic (-OH)
~5.0-6.0 ppm (singlet,

broad)
-

~5.0-6.0 ppm (singlet,

broad)

Aldehyde (-CHO) ~9.8 ppm (singlet) - Absent

Aromatic (Ar-H)
~6.9-7.4 ppm

(multiplet)
-

~6.8-7.2 ppm

(multiplet)

Methoxy (-OCH₃) ~3.9 ppm (singlet) - ~3.9 ppm (singlet)

Methyl (-CH₃) - ~4.3 ppm (singlet)[3] Absent

Vinylic (=CH-Ar) - -
~7.5-7.7 ppm

(doublet)[4]

Vinylic (=CH-NO₂) - -
~7.9-8.1 ppm

(doublet)[4]

The most telling change in the ¹H NMR spectrum is the disappearance of the sharp singlet at

approximately 9.8 ppm, which is characteristic of the aldehydic proton in vanillin.[5]

Concurrently, the singlet for the methyl protons of nitromethane at around 4.3 ppm is also

absent in the product spectrum.[3][6] In their place, two new doublets appear in the downfield

region, typically between 7.5 and 8.1 ppm, corresponding to the two vinylic protons of the

nitrovinyl group.[4] The coupling between these two protons results in the doublet splitting

pattern. The signals for the aromatic protons, methoxy protons, and the phenolic hydroxyl

proton remain relatively unchanged in their chemical shifts.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.
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Carbon Type Vanillin (Precursor)
Nitromethane

(Precursor)

2-Methoxy-5-(2-

nitrovinyl)phenol

(Product)

Aldehyde (C=O) ~191 ppm - Absent

Aromatic (C-O) ~151, ~147 ppm - ~150, ~148 ppm

Aromatic (C-H)
~127, ~114, ~109

ppm
-

~125, ~116, ~110

ppm

Aromatic (C-C) ~130 ppm - ~128 ppm

Methoxy (-OCH₃) ~56 ppm - ~56 ppm

Methyl (-CH₃) - ~63 ppm Absent

Vinylic (=CH-Ar) - - ~139 ppm

Vinylic (=CH-NO₂) - - ~135 ppm

The ¹³C NMR spectrum of the product confirms the transformation with the disappearance of

the aldehyde carbonyl carbon signal from vanillin, which is typically found far downfield around

191 ppm. The methyl carbon signal of nitromethane at approximately 63 ppm is also absent.[7]

The product spectrum shows two new signals in the vinylic region, around 139 ppm and 135

ppm, corresponding to the two sp² hybridized carbons of the nitrovinyl group.[4] The chemical

shifts of the aromatic and methoxy carbons are only slightly affected by the modification of the

side chain.

Experimental Protocol: Synthesis of 2-Methoxy-5-(2-
nitrovinyl)phenol
This protocol is based on established procedures for the Henry condensation of vanillin and

nitromethane.[8]
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Reaction Setup

Reaction

Workup & Purification

Dissolve vanillin in methanol

Add nitromethane

Add n-butylamine (catalyst)

Stir at room temperature (1-2 hours)

Formation of a solid red mass

Break up the solid mass

Add methanol and vacuum filter

Wash with 0.1 M HCl

Recrystallize from hot methanol

Wash with cold 0.1 M HCl and water

Air dry the final product
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Caption: Experimental workflow for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol.
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Materials:

Vanillin

Nitromethane

Methanol

n-Butylamine

0.1 M Hydrochloric acid

Distilled water

Procedure:

In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

To this solution, add 3.4 mL of nitromethane and swirl to mix.

Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then

quickly to red.

Cap the flask and allow the reaction to stir at room temperature for 1-2 hours, during which a

solid red mass will form.

Break up the solid mass and add 5 mL of methanol.

Collect the solid by vacuum filtration using a Buchner funnel.

Wash the solid with approximately 100 mL of 0.1 M HCl, which will cause the color to change

from red to bright yellow.

Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of

boiling methanol, then allow it to cool to room temperature, followed by cooling in an ice bath

to maximize crystal formation.

Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold 0.1 M HCl, followed by a wash with cold

distilled water.

Allow the final product, bright yellow crystals of 2-Methoxy-5-(2-nitrovinyl)phenol, to air dry.

Conclusion
The spectroscopic comparison of 2-Methoxy-5-(2-nitrovinyl)phenol with its precursors,

vanillin and nitromethane, provides a clear and definitive confirmation of the success of the

Henry condensation reaction. The characteristic signals of the aldehyde group in vanillin and

the methyl group in nitromethane are replaced by the distinct spectroscopic signatures of the

nitrovinyl group in the product. This detailed analysis serves as a valuable resource for

researchers in synthetic chemistry and drug development, demonstrating the power of

spectroscopic methods in tracking chemical transformations and elucidating molecular

structures.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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